(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol
Description
Properties
IUPAC Name |
(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-2-3-11-8(10-6)7(5-12)4-9-11/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXRVSIXKSDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylpyrazole with ethoxymethylenmalonitrile in the presence of a base such as sodium ethanolate. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol often utilize scalable and environmentally benign processes. For example, the use of deep eutectic solvents (DES) has been reported to provide high yields and simple work-up procedures . These methods are advantageous due to their reduced environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol exhibit significant anticancer properties. They act as inhibitors of specific kinases involved in cancer cell proliferation, particularly the B-Raf kinase. Studies have shown that certain derivatives can achieve low nanomolar IC50 values against cancer cell lines, indicating their potential as targeted cancer therapies .
- Antitubercular Activity : The compound has been identified as a lead candidate in the fight against tuberculosis. High-throughput screening has revealed its efficacy against Mycobacterium tuberculosis, with modifications leading to enhanced activity and lower cytotoxicity .
- Neuroprotective Effects : Some derivatives demonstrate neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may help protect neuronal cells from oxidative stress .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes linked to disease pathways:
- Protein Kinase Inhibition : It selectively inhibits kinases like B-Raf, which are crucial in many signaling pathways associated with cancer .
- Other Enzyme Targets : The mechanism of action often involves binding to active or allosteric sites on enzymes, thereby modulating their activity .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives effectively inhibited B-Raf kinase, with one derivative showing an IC50 value in the low nanomolar range. This highlights the potential for developing targeted therapies based on this scaffold .
- Neuroprotective Effects : Research into similar compounds revealed their ability to mitigate oxidative stress in neuronal cells, suggesting a therapeutic pathway for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Position 5 Substituents : Methyl groups (as in the target compound) are associated with moderate steric effects, whereas phenyl or trifluoromethyl groups enhance lipophilicity and target affinity .
- Position 7 Functionalization : Morpholine (e.g., ) or sulfanyl groups (e.g., ) are linked to kinase inhibition or metabolic stability, respectively.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Inferred from structural analogs . The hydroxymethyl group increases hydrophilicity compared to phenyl-substituted derivatives.
Biological Activity
(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine scaffold with a hydroxymethyl group, characterized by the following molecular formula:
- Molecular Formula :
- Molecular Weight : Approximately 178.19 g/mol
This unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol exhibits several significant biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can be crucial in therapeutic applications.
- Anticancer Properties : Studies suggest that compounds with similar scaffolds possess anticancer properties, making this compound a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities.
Enzyme Binding Studies
Recent studies have focused on the interactions of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol with specific biological targets. These studies are essential for understanding the pharmacological potential and optimizing the compound's efficacy. For instance:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| PDE10A | Competitive | 25 |
| COX-2 | Non-competitive | 15 |
These findings indicate that the compound can effectively inhibit key enzymes involved in various biological processes.
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives showed moderate antitubercular activity. The mechanism of action was not related to traditional pathways such as cell-wall biosynthesis but suggested alternative metabolic pathways .
- Photophysical Properties : Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can serve as lipid droplet biomarkers in cancer cells, indicating their versatility in both biological and optical applications .
- Synthesis and Structure-Activity Relationship : A focused library of analogues derived from (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol was synthesized to explore SAR. Key features of the pharmacophore were identified, leading to improved biological activity against Mycobacterium tuberculosis .
The exact mechanism of action for (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been studied for their biological activity:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Contains an amino group at position 7 | Anticancer properties |
| 4-Hydroxymethyl-pyrazolo[1,5-a]pyrimidine | Hydroxymethyl group at position 4 | Anti-inflammatory effects |
| 2-Methylpyrazolo[1,5-a]pyrimidine | Lacks hydroxymethyl group | Primarily investigated for enzyme inhibition |
The distinct properties of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol set it apart from these compounds in terms of its dual role as both an enzyme inhibitor and a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the regioselective synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in (5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol?
- Methodological Answer : The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl or β-enaminone reagents. For example, a one-pot, catalyst-assisted approach using [NH]Ce(NO) under reflux conditions achieves regioselectivity by controlling electronic and steric effects. Optimization of solvent (e.g., ethanol or DMF) and temperature (80–120°C) is critical to minimize byproducts like pyrazolo[5,1-a] isomers .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of (5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol?
- Methodological Answer :
- 1H NMR : The methyl group at position 5 appears as a singlet (~δ 2.4 ppm), while the hydroxymethyl (-CHOH) at position 3 shows splitting patterns (δ 4.5–5.0 ppm) influenced by hydrogen bonding.
- 13C NMR : The pyrimidine carbons resonate between δ 150–160 ppm, with the hydroxymethyl carbon at δ 60–65 ppm.
- IR : A broad O-H stretch (~3200–3400 cm) confirms the methanol group.
- MS : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of HO or CH groups) validate the molecular formula .
Q. What are the key challenges in purifying (5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol, and how can they be addressed?
- Methodological Answer : Common impurities include unreacted aminopyrazole precursors and regioisomers. Techniques:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → ethyl acetate/methanol) to separate polar hydroxymethyl derivatives.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Monitor by TLC (Rf ~0.3 in ethyl acetate) .
Advanced Research Questions
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine scaffold influence biological activity, and what structural modifications enhance target affinity?
- Methodological Answer :
- Methyl Group (C5) : Enhances metabolic stability by reducing CYP450 oxidation.
- Hydroxymethyl (C3) : Introduces hydrogen-bonding interactions with targets like kinases or GABAB receptors. Replace with carboxamide or ester groups to modulate solubility and potency.
- SAR Studies : Derivatives with 7-propyl or 2-phenyl groups (e.g., 3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid) show improved IC values (e.g., 0.2 μM for c-Src kinase inhibition) .
Q. What computational tools are effective for predicting the binding modes of (5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol to therapeutic targets?
- Methodological Answer :
- Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., CDK2) using PDB structures (e.g., 1H1S).
- MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the hydroxymethyl group and residues like Asp86 (CDK2) over 100 ns trajectories.
- QSAR Models : Use descriptors (e.g., LogP, polar surface area) to correlate substituent effects with activity .
Q. How can contradictory data on synthetic yields or biological activities be resolved?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under inert atmosphere (N/Ar) to confirm if oxidation side reactions (e.g., hydroxymethyl → carbonyl) reduce yields.
- Bioactivity Variability : Validate assays using positive controls (e.g., staurosporine for kinase inhibition) and standardize cell lines (e.g., HEK293 for GABAB receptor studies). Cross-reference with crystallographic data (e.g., PDB 8HH) to confirm binding poses .
Q. What in vitro and in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- In Vitro : Electrophysiology (patch-clamp) on hippocampal neurons to assess GABA receptor modulation. IC values <1 μM indicate high potency.
- In Vivo : Rodent models of alcohol use disorder (e.g., two-bottle choice test) at doses 10–30 mg/kg (i.p.), with plasma LC-MS quantification to monitor bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
